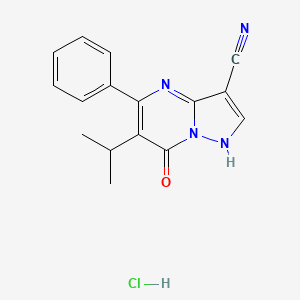

Methyl 3-amino-4-bromo-5-fluorobenzoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-amino-4-bromo-5-fluorobenzoate hydrochloride” is a chemical compound with the molecular formula C8H7BrFNO2 . It has a molecular weight of 248.05 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .

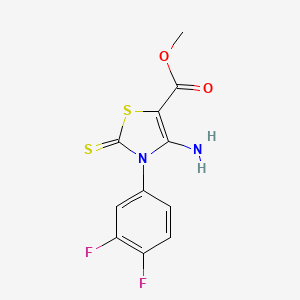

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7BrFNO2/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3H,11H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, fluorine, and amino groups on the benzoate ring.Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not available in the sources I found.Scientific Research Applications

Fluorescent Sensors for Metal Ions

One application is in the development of fluorescent sensors for metal ions. For example, a related compound, methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate, was synthesized and shown to be a highly sensitive and selective sensor for Al3+ ions. This chemosensor exhibited high selectivity and sensitivity towards Al3+ ions in the presence of other commonly coexisting metal ions, with potential utilization as a bio-imaging fluorescent probe to detect Al3+ in human cervical HeLa cancer cell lines via confocal fluorescence microscopy (Ye et al., 2014).

Antitumor Agents

Compounds structurally related to Methyl 3-amino-4-bromo-5-fluorobenzoate hydrochloride have been explored for their potential as antitumor agents. For instance, fluorinated 2-aryl-benzothiazole molecules, which contain a similar structural motif, have shown potent and selective in vitro antitumor properties. These compounds undergo bioactivation mediated by human cytochrome P450 enzymes, leading to reactive intermediates that contribute to their antitumor activities and may also be involved in cell toxicity (Wang & Guengerich, 2012).

Fire Retardant Molecules

In the development of fire retardant materials, a study synthesized novel compounds based on a six-armed cyclotriphosphazene core containing Schiff base and amide linking units. These compounds, which include functional groups similar to those in this compound, exhibited fire retardant properties when incorporated into polyester resin, highlighting their potential application in enhancing fire resistance in materials (Jamain et al., 2020).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Mechanism of Action

Target of Action

The primary targets of Methyl 3-amino-4-bromo-5-fluorobenzoate hydrochloride are currently unknown . This compound is a biochemical and molecular biology reagent , suggesting it may interact with various biological targets

Pharmacokinetics

Its lipophilicity and water solubility suggest it may have good bioavailability

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present.

Cellular Effects

It is known that the compound can cause skin and eye irritation, and it may be hazardous to the aquatic environment

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound should be stored in a dark place, in an inert atmosphere, at room temperature

properties

IUPAC Name |

methyl 3-amino-4-bromo-5-fluorobenzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO2.ClH/c1-13-8(12)4-2-5(10)7(9)6(11)3-4;/h2-3H,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXHZJZIKXAOHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)F)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide](/img/no-structure.png)

![2-[(2,4-Dichlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2875729.png)

![5-[(3-chlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2875730.png)

![N-(4-fluorophenyl)-3-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}propanamide](/img/structure/B2875732.png)

![2-[(6-Fluoropyridin-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2875739.png)